molecular formula C19H19N3O B5569751 2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide

2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide

Cat. No. B5569751
M. Wt: 305.4 g/mol
InChI Key: GCJBTNTUJMMLKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions aimed at introducing different substituents to the benzimidazole core to enhance its biological activity. Methods often include condensation reactions, cyclocondensation with different aldehydes, and reactions with metal complexes to form potential anticancer compounds (Ghani & Mansour, 2011). Additionally, novel synthesis pathways involve the reaction of aryl-modified sulfinylbis compounds with benzene-diamines to generate new benzimidazole derivatives with significant biological activities (Karpińka, Matysiak, & Niewiadomy, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide, is typically characterized using X-ray crystallography, spectral methods (IR, NMR), and DFT calculations. These studies reveal the geometry, bonding, and electronic properties of the molecules, providing insights into their reactivity and biological activity. For example, DFT calculations and X-ray crystallography have been used to study structural properties and predict the geometry and vibrational wavenumbers of benzimidazole compounds (Ghani & Mansour, 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including coordination with metal ions to form complexes with potential anticancer activity. These compounds can coordinate with Pd(II) and Pt(II) ions through the nitrogen atoms of the benzimidazole ring and secondary amino groups, forming square-planar complexes (Ghani & Mansour, 2012). The reactivity of benzimidazole derivatives towards different reagents and their ability to form complexes with metals highlight their chemical versatility.

Physical Properties Analysis

The physical properties of 2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide and related benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of functional groups and the overall molecular geometry influence these properties, which are crucial for their application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are characterized by their ability to engage in hydrogen bonding, aromatic stacking interactions, and coordination with metal ions. These interactions are significant for their biological activity, as they affect the binding affinity of benzimidazole derivatives to biological targets. The electron distribution within the molecule, as revealed by NBO analysis, provides further insights into its reactivity and interaction potential (Ghani & Mansour, 2011).

Scientific Research Applications

Anticancer Applications

Benzimidazole derivatives have been synthesized and evaluated for their anticancer properties. For example, certain derivatives exhibited cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents. Notably, specific compounds have shown selective cytotoxic activity and induced apoptosis in cancer cells, indicating their promise for targeted cancer therapy (Romero-Castro et al., 2011), (Paul et al., 2015).

Antimicrobial Activity

Several benzimidazole derivatives have been identified to possess significant antimicrobial activities against a range of bacteria and fungi. The antimicrobial effect is attributed to their ability to interfere with bacterial DNA and protein synthesis. This includes compounds that have been specifically designed to target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and maintenance (Abdel-Motaal et al., 2020), (O'Dowd et al., 2015).

Enzyme Inhibition

Benzimidazole compounds have been explored for their role as enzyme inhibitors, with applications in treating various diseases, including infectious diseases and cancer. They inhibit a range of enzymes, such as DNA topoisomerases, kinases, and others involved in critical cellular processes. These inhibitors have the potential to be developed into therapeutic agents offering specificity and reduced side effects (Singla et al., 2014), (Kuş et al., 2004).

Mechanism of Action

The aneugenic effects of benzimidazole derivatives like carbendazim are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Future Directions

Benzimidazole derivatives have shown promise in various fields, including medicinal chemistry, due to their broad spectrum of biological activities . Future research could focus on developing new benzimidazole derivatives with enhanced properties and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(20-13-7-1-2-8-13)15-10-4-3-9-14(15)18-21-16-11-5-6-12-17(16)22-18/h3-6,9-13H,1-2,7-8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJBTNTUJMMLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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